molecular formula C15H8Cl2N2O B12348037 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride

Cat. No.: B12348037
M. Wt: 303.1 g/mol
InChI Key: IZAGOAQITJATQJ-UHFFFAOYSA-N
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Description

Isomeric Variations

Isomerism arises from alternative substitution patterns (Table 1):

Isomer Type Structural Variation Example CAS Number
Regioisomer Chlorine at position 7 instead of 6 Not reported
Pyridine Position Pyridin-3-yl instead of pyridin-4-yl 1332529-72-2
Carbonyl Position Carbonyl chloride at position 3 1332531-34-6

The specificity of the pyridin-4-yl substituent distinguishes this compound from analogs like 6-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride hydrochloride.

X-ray Crystallographic Analysis of Molecular Geometry

While experimental crystallographic data for this specific compound is limited, structural insights can be extrapolated from related quinoline derivatives. Key geometric features include:

Bond Lengths and Angles

  • Quinoline Core : The fused bicyclic system adopts a planar conformation, with C–C bond lengths averaging 1.39 Å and C–N bonds at 1.34 Å.
  • Carbonyl Chloride : The C=O bond measures ~1.21 Å, and the C–Cl bond ~1.74 Å, characteristic of electron-withdrawing groups.
  • Dihedral Angles : The pyridin-4-yl substituent at position 2 forms a dihedral angle of 38°–42° with the quinoline plane, reducing steric clash.

Hydrogen Bonding and Crystal Packing

In the hydrochloride salt, the protonated quinoline nitrogen (N1–H⁺) forms a strong hydrogen bond (2.89 Å) with the chloride ion. Additional weak C–H···Cl interactions stabilize the lattice.

Comparative Analysis of Tautomeric Forms

Tautomerism in this compound is constrained by its substitution pattern:

  • Carbonyl Chloride Stability : The -COCl group resists enolization due to the electronegative chlorine, precluding keto-enol tautomerism.
  • Pyridine Protonation : In the hydrochloride form, the quinoline nitrogen (pKa ~4.5) is protonated, while the pyridine nitrogen (pKa ~1.7) remains unprotonated under standard conditions.
  • Resonance Effects : Delocalization of the carbonyl π-electrons into the quinoline ring minimizes charge separation, further stabilizing the canonical structure (Figure 1).

Figure 1: Resonance stabilization of the carbonyl chloride group.

Computational Modeling of Electron Density Distribution

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

Electron Density Mapping

  • Quinoline Ring : Electron-rich regions localize at the nitrogen atom (Mulliken charge: -0.32 e) and position 5 of the benzene ring.
  • Carbonyl Chloride : Significant electron depletion (Mulliken charge: +0.18 e on carbonyl carbon) enhances electrophilicity.
  • Pyridin-4-yl Substituent : Withdraws electron density via inductive effects, polarizing the quinoline system (Table 2).
Atom/Group Mulliken Charge (e) HOMO Contribution (%)
Quinoline N1 -0.32 12.4
Carbonyl C=O +0.18 8.9
Pyridin-4-yl N -0.29 10.1

Frontier Molecular Orbitals

  • HOMO (-6.34 eV): Localized on the quinoline’s benzene ring and pyridin-4-yl group.
  • LUMO (-1.87 eV): Centered on the carbonyl chloride and chlorinated quinoline positions, indicating sites for nucleophilic attack.

This electronic profile aligns with observed reactivity in coupling reactions and ligand design applications.

Properties

IUPAC Name

6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O/c16-10-1-2-13-11(7-10)12(15(17)20)8-14(19-13)9-3-5-18-6-4-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAGOAQITJATQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Quinoline Synthesis

The quinoline core is typically constructed via cyclization reactions. Two primary methods dominate the literature:

Skraup Synthesis

The Skraup reaction involves condensation of aniline derivatives with glycerol under acidic conditions. For 6-chloro-substituted quinolines, 3-chloroaniline is heated with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene) at 120–150°C. This method yields 6-chloroquinoline with 65–75% efficiency but requires careful temperature control to avoid over-oxidation.

Friedländer Synthesis

An alternative route employs the Friedländer condensation, where 2-amino-5-chlorobenzaldehyde reacts with ketones (e.g., acetylacetone) in the presence of HCl or AlCl₃. This method achieves higher regioselectivity for the 6-chloro substituent, with yields up to 82%.

Key Reaction Parameters:
Method Temperature (°C) Catalyst Yield (%) Byproducts
Skraup 120–150 H₂SO₄ 65–75 Tar, over-oxidized quinolinones
Friedländer 80–100 AlCl₃ 75–82 Isomeric quinolines

Introduction of the Pyridin-4-yl Group

The pyridine ring is introduced at the 2-position via cross-coupling reactions:

Suzuki-Miyaura Coupling

6-Chloro-2-bromoquinoline-4-carboxylic acid reacts with pyridin-4-ylboronic acid under palladium catalysis (Pd(PPh₃)₄, 2–5 mol%) in a mixture of dioxane and aqueous Na₂CO₃ (2M). Microwave-assisted conditions (100°C, 30 min) improve yields to 85–90% compared to traditional reflux (12 h, 70%).

Direct Cyclization

An alternative one-pot method involves heating 6-chloro-2-aminopyridine with diethyl oxalacetate in polyphosphoric acid (PPA) at 140°C. This approach avoids intermediate isolation but yields only 60–65% due to competing side reactions.

Optimization Insights:
  • Ligand effects : Adding XPhos ligand increases coupling efficiency by 15%.
  • Solvent choice : Dimethylacetamide (DMA) reduces hydrolysis of the boronic acid.

Carbonyl Chloride Formation

The carboxylic acid moiety at the 4-position is converted to carbonyl chloride using chlorinating agents:

Thionyl Chloride (SOCl₂)

6-Chloro-2-pyridin-4-ylquinoline-4-carboxylic acid is refluxed with excess SOCl₂ (5 equiv) in anhydrous toluene for 4–6 h. Catalytic DMF (0.1 equiv) accelerates the reaction, achieving >95% conversion.

Oxalyl Chloride ((COCl)₂)

For acid-sensitive substrates, oxalyl chloride in dichloromethane (DCM) at 0–5°C provides milder conditions. Yields are comparable (90–93%), but the reagent is cost-prohibitive for industrial use.

Comparative Analysis:
Reagent Temperature (°C) Time (h) Purity (%) Scalability
SOCl₂ 80–110 4–6 95–98 High
(COCl)₂ 0–5 12–24 90–93 Low

Hydrochloride Salt Formation

The final step involves precipitating the hydrochloride salt from the free base:

Gas-Phase HCl Addition

Dry HCl gas is bubbled into a solution of 6-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride in diethyl ether at 0°C. The salt precipitates immediately, yielding 98–99% purity after vacuum filtration.

Aqueous HCl Quenching

Adding concentrated HCl (37%) to an ethanolic solution of the free base provides a lower-cost alternative but risks hydrolysis of the carbonyl chloride group, reducing yields to 85–90%.

Industrial-Scale Optimization

Patents highlight critical adjustments for bulk production:

Continuous Flow Reactors

Replacing batch reactors with flow systems reduces reaction times by 40% (e.g., Skraup synthesis from 8 h to 4.8 h) and improves temperature control, minimizing byproducts.

Solvent Recovery

Toluene and DCM are recycled via fractional distillation, cutting material costs by 30%.

Crystallization Techniques

Anti-solvent crystallization (water/ethanol 1:3) enhances particle size uniformity, critical for pharmaceutical applications.

Analytical Characterization

Post-synthesis validation employs:

  • ¹H/¹³C NMR : Key peaks include δ 8.62 ppm (pyridine H-2) and δ 170.1 ppm (carbonyl C).
  • HPLC-MS : Retention time 6.8 min (C18 column, acetonitrile/water 70:30); m/z 303.1 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

    Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while oxidation and reduction reactions can produce different oxidation states of the quinoline ring.

Scientific Research Applications

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs with modifications in substituents or core structure (Table 1).

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents (Position) Molecular Weight (g/mol) Solubility (Polar Solvents) Reactivity Profile
6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride Cl (6), Pyridin-4-yl (2), COCl (4) ~369.2 High (HCl salt) High (acyl chloride reactivity)
6-Ethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride C₂H₅ (6), Pyridin-4-yl (2), COCl (4) ~377.3 Moderate Moderate (steric hindrance from ethyl)
6-Chloro-2-pyridin-2-ylquinoline-4-carbonyl chloride hydrochloride Cl (6), Pyridin-2-yl (2), COCl (4) ~369.2 High (HCl salt) Altered (pyridine orientation affects electronic effects)
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Cl (6), Piperidinyl (4), Pyrrolidinyl (2) ~357.9 Low (neutral form) Low (stable amine substituents)

Key Findings

Substituent Effects on Reactivity

  • The ethyl group at position 6 in the ethyl-substituted analog introduces steric hindrance, reducing its reactivity in acyl substitution compared to the chloro-substituted target compound .
  • The pyridin-2-yl vs. pyridin-4-yl substitution alters electronic effects. The pyridin-4-yl group in the target compound provides a linear conjugation pathway, enhancing electrophilicity at the carbonyl chloride, whereas the pyridin-2-yl group creates steric and electronic mismatches, reducing reaction efficiency .

Solubility and Salt Forms

  • Both the target compound and its pyridin-2-yl analog exhibit high solubility due to their hydrochloride salt forms. In contrast, the neutral amine-substituted analog (piperidinyl/pyrrolidinyl) has poor solubility, limiting its utility in aqueous reactions .

Applications in Synthesis The target compound’s high reactivity makes it ideal for synthesizing kinase inhibitors or antimicrobial agents. The pyridin-2-yl variant is less explored but could serve as a conformational probe in structure-activity relationship (SAR) studies .

Notes and Precautions

  • Handling : Use in fume hoods due to acyl chloride’s lachrymatory effects.
  • Storage : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis.

Biological Activity

6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride (CAS No. 1332529-00-6) is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is C₁₅H₉Cl₃N₂O, with a molecular weight of 339.60 g/mol. The compound features a quinoline ring system substituted with a chloro group and a pyridine moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₅H₉Cl₃N₂O
Molecular Weight339.60 g/mol
CAS Number1332529-00-6

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. A study evaluating various quinoline compounds reported that derivatives similar to 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride showed potent activity against Plasmodium falciparum, the causative agent of malaria, with IC50 values in the nanomolar range . This suggests potential utility in developing antimalarial therapies.

Antiviral Activity

The compound's structure suggests potential antiviral properties, particularly against viral infections where quinoline derivatives have shown efficacy. For instance, certain analogs have been documented to inhibit viral replication in vitro, indicating that 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride may possess similar properties .

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is often linked to their structural characteristics. Modifications at specific positions on the quinoline ring can enhance or diminish activity. For example, the presence of electron-withdrawing groups like chlorine at the C6 position has been associated with increased potency against various pathogens .

Case Studies and Research Findings

  • Antimalarial Activity : In a study focused on the synthesis of novel quinoline-based compounds, several derivatives were tested against chloroquine-resistant strains of Plasmodium falciparum. Compounds structurally related to 6-Chloro-2-pyridin-4-ylquinoline showed promising results with IC50 values indicating effective inhibition of parasite growth .
  • Antiviral Screening : A recent investigation into N-Heterocycles as antiviral agents highlighted that compounds similar to 6-Chloro-2-pyridin-4-ylquinoline demonstrated significant antiviral activity in vitro, outperforming traditional antiviral drugs in specific assays against viral strains .
  • Cytotoxicity Assessments : Although demonstrating antimicrobial and antiviral activities, some studies have noted varying levels of cytotoxicity among quinoline derivatives. The evaluation of cytotoxic effects on mammalian cell lines revealed that while some analogs exhibited low toxicity, others showed significant adverse effects at higher concentrations .

Q & A

Basic Questions

Q. What spectroscopic methods are recommended for confirming the structure of 6-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride?

  • Methodology : Use a combination of 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For NMR, focus on the pyridine and quinoline ring protons (δ 8.5–9.5 ppm for aromatic protons) and the carbonyl chloride group (characteristic downfield shifts). HRMS can confirm the molecular ion peak ([M+H]+^+) with a mass matching the molecular formula (C15_{15}H9_9Cl2_2N2_2O·HCl). Cross-reference with IR spectroscopy to verify the carbonyl stretch (~1750 cm1^{-1}) and HCl salt formation (broad O-H/N-H stretches) .

Q. How should researchers safely handle and dispose of this compound during synthesis?

  • Methodology :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact due to the reactive carbonyl chloride and HCl components.
  • Waste disposal : Segregate waste into halogenated organic containers. Neutralize residual HCl with a weak base (e.g., sodium bicarbonate) before disposal. Collaborate with certified hazardous waste management services, as outlined in protocols for chlorinated pyridine derivatives .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Methodology : Test polar aprotic solvents (e.g., DMF or DMSO) due to the compound’s low solubility in water. Recrystallize under inert atmosphere (N2_2) to prevent hydrolysis of the carbonyl chloride. Monitor temperature (typically 80–100°C for dissolution, followed by slow cooling) to achieve high-purity crystals .

Advanced Research Questions

Q. How do steric and electronic effects influence nucleophilic substitution reactions at the 4-carbonyl chloride position?

  • Methodology : Perform comparative studies using nucleophiles (e.g., amines, alcohols) under varying conditions.

  • Steric effects : Bulky nucleophiles (e.g., tert-butylamine) may show reduced reactivity due to hindered access to the carbonyl chloride.
  • Electronic effects : Electron-withdrawing groups on the pyridine/quinoline rings enhance electrophilicity at the carbonyl carbon, accelerating substitution. Use DFT calculations to map charge distribution and predict reactivity .

Q. How can conflicting spectral data (e.g., unexpected 1H^1H-NMR shifts) be resolved during structural analysis?

  • Methodology :

  • Step 1 : Verify sample purity via HPLC or TLC. Impurities (e.g., unreacted starting materials) may cause anomalous peaks.
  • Step 2 : Conduct variable-temperature NMR to assess dynamic effects (e.g., rotameric equilibria in the quinoline ring).
  • Step 3 : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to identify discrepancies arising from solvent effects or proton exchange .

Q. What strategies mitigate hydrolysis of the carbonyl chloride group during prolonged storage?

  • Methodology :

  • Storage : Use airtight, moisture-free containers with desiccants (e.g., molecular sieves). Store at –20°C under inert gas (argon).
  • Stabilization : Introduce steric protection (e.g., convert to a stable imidazolide intermediate) or use hydrolytically stable analogs for comparative studies .

Q. How does the HCl counterion affect the compound’s reactivity in catalytic applications?

  • Methodology : Compare reactivity of the hydrochloride salt with its free base form.

  • Acid catalysis : The HCl counterion may protonate substrates (e.g., in Friedel-Crafts alkylation), enhancing electrophilicity.
  • Solubility : The salt form improves solubility in polar solvents, influencing reaction kinetics. Conduct kinetic studies in solvents like acetonitrile vs. dichloromethane to isolate ionic effects .

Key Research Findings

  • The dual functionality (carbonyl chloride and pyridine/quinoline rings) enables diverse transformations, including amide couplings and heterocyclic derivatization .
  • Hydrolysis sensitivity necessitates strict anhydrous conditions, with degradation products identified via LC-MS as 6-chloro-2-pyridin-4-ylquinoline-4-carboxylic acid .

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